AZ7328 -

AZ7328

Catalog Number: EVT-1491991
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Overview

AZ7328 is a selective inhibitor of the protein kinase AKT, which plays a crucial role in the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This pathway is significant in regulating cell growth, survival, and metabolism, making AZ7328 a compound of interest in cancer research, particularly for tumors with aberrations in this signaling cascade. AZ7328 has been studied for its potential therapeutic effects in various cancer types, including prostate and bladder cancers.

Source and Classification

AZ7328 was developed as part of a series of small-molecule inhibitors targeting the AKT protein kinase. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of AKT, thereby inhibiting its activity. The compound's structure allows it to selectively inhibit AKT without significantly affecting other kinases, which is crucial for minimizing side effects during therapeutic applications.

Synthesis Analysis

The synthesis of AZ7328 involves several chemical reactions that typically include the formation of key functional groups and the assembly of its molecular scaffold. While specific synthetic routes are proprietary and not always disclosed in detail, general methods for synthesizing similar compounds often involve:

  1. Formation of the Core Structure: Utilizing reactions such as amide coupling or cyclization.
  2. Modification of Functional Groups: Introducing specific substituents that enhance selectivity for AKT.
  3. Purification: Techniques like chromatography to isolate the final product.

Technical details regarding the exact synthetic pathway of AZ7328 may vary but generally follow established organic synthesis protocols common in medicinal chemistry.

Molecular Structure Analysis

AZ7328's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. The compound typically features:

  • A core aromatic system that provides structural stability.
  • Specific functional groups that interact with the ATP-binding pocket of AKT.

Data on its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems. For instance, AZ7328 has been reported to have a molecular weight around 400 Da, which is suitable for drug-like properties.

Chemical Reactions Analysis

AZ7328 participates in various chemical reactions primarily through its interaction with biological targets:

  1. Binding to AKT: AZ7328 binds to the ATP-binding site of AKT, preventing phosphorylation of downstream targets.
  2. Autophagy Induction: Inhibition of AKT leads to activation of autophagy processes under certain conditions, which can affect cell viability and proliferation.

These reactions are critical for understanding how AZ7328 exerts its effects on cancer cells.

Mechanism of Action

The mechanism by which AZ7328 operates involves several steps:

  1. Inhibition of AKT Activity: By binding to AKT, AZ7328 blocks its phosphorylation activity.
  2. Alteration of Signaling Pathways: This inhibition disrupts downstream signaling pathways that promote cell survival and growth.
  3. Induction of Autophagy: In some cancer cell lines, treatment with AZ7328 has been shown to induce autophagy, a process that can lead to cell death or growth arrest under stress conditions.

Data from studies indicate that AZ7328 can significantly reduce cell viability in PTEN-negative prostate cancer cells while having less effect on PTEN-positive cells .

Physical and Chemical Properties Analysis

AZ7328 exhibits several physical and chemical properties that influence its pharmacological profile:

  • Solubility: Typically soluble in organic solvents but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • LogP (partition coefficient): This value indicates its lipophilicity and is relevant for absorption and distribution within biological systems.

These properties are essential for optimizing dosing regimens and delivery methods in clinical settings.

Applications

AZ7328 has potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As an AKT inhibitor, it is being investigated for treating various cancers characterized by aberrant PI3K/AKT signaling.
  2. Combination Therapies: Research suggests that AZ7328 may enhance the efficacy of other treatments when used in combination with inhibitors targeting different pathways .
  3. Preclinical Studies: Ongoing studies continue to explore its effectiveness in patient-derived xenograft models and other cancer models to assess its therapeutic potential .
Introduction to AZ7328: AKT Inhibition in Oncotherapeutic Contexts

AZ7328 as a Selective ATP-Competitive AKT Kinase Inhibitor

AZ7328 is a potent, selective ATP-competitive inhibitor targeting the serine/threonine kinase AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling cascade. Its molecular mechanism involves binding to the ATP-binding pocket of AKT, thereby preventing phosphorylation-dependent activation. This inhibition is highly selective for AKT isoforms without significant activity against related kinases like PKA or PKC, minimizing off-target effects [1] [6].

In bladder cancer cell lines, AZ7328 demonstrates concentration-dependent suppression of downstream AKT substrates:

  • Phosphorylation of ribosomal protein S6 kinase (S6K1) and glycogen synthase kinase-3β (GSK-3β) is inhibited at nanomolar concentrations (IC₅₀: 50-100 nM)
  • Cyclin D1 expression is significantly reduced, inducing G1 cell cycle arrest
  • Hyperphosphorylation of AKT at Ser473 and Thr308 occurs due to disrupted feedback loops [1] [2]

Table 1: Biomarker Modulation by AZ7328 in Cancer Models

BiomarkerChangeFunctional ConsequenceCell Line Evidence
p-S6K1↓ 85-95%Reduced protein synthesisBladder cancer lines [1]
p-GSK-3β↓ 90%Metabolic dysregulationMultiple carcinoma lines [1][2]
Cyclin D1↓ 70%G1 cell cycle arrestLNCaP prostate cancer [10]
LC3-II lipidation↑ 3-5 foldAutophagy inductionBladder/Prostate models [1][10]

A critical finding is AZ7328's induction of cytoprotective autophagy as a resistance mechanism. In PTEN-null bladder cancer cells, AZ7328 monotherapy triggers microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion and autophagosome formation. This autophagy serves as a compensatory survival pathway, as chemical inhibition (e.g., chloroquine) or genetic silencing (ATG7 knockout) synergistically enhances apoptosis by 40-60% [1] [7]. The compound's efficacy correlates with PIK3CA mutational status, with cell lines harboring helical domain (E542K/E545K) or kinase domain (H1047R) mutations showing 3-5 fold greater sensitivity than wild-type counterparts [2] [4].

Historical Development of AKT Inhibitors in Targeted Cancer Therapy

The evolution of AKT inhibitors represents a paradigm shift in overcoming limitations of upstream PI3K inhibitors:

  • First-generation inhibitors (e.g., perifosine) targeted the AKT pleckstrin homology (PH) domain but showed poor bioavailability and limited efficacy in clinical trials [6].
  • Second-generation ATP-competitors (e.g., MK-2206, GSK690693) improved potency but exhibited isoform-nonselective profiles, causing hyperglycemia and other on-target toxicities [3].
  • Third-generation compounds like AZ7328 emerged with enhanced isoform selectivity and optimized pharmacokinetic properties. Structural modifications to the pyrrolopyrimidine scaffold minimized P-glycoprotein binding, improving blood-brain barrier penetration in preclinical models [6] [10].

Table 2: Generational Evolution of AKT Inhibitors

GenerationRepresentative AgentsTarget SpecificityKey LimitationsAdvancements in AZ7328
1stPerifosinePH domainPoor bioavailabilityATP-competitive binding
2ndMK-2206Pan-AKTDose-limiting toxicitiesIsoform-selective profile
3rdAZ7328, CapivasertibAKT1/2/3Autophagy-mediated resistanceOptimized CNS penetration

AZ7328 occupies a distinct niche in this lineage due to its synergy with mTOR inhibitors. In prostate cancer xenografts, combined AZ7328 and mTOR inhibitor KU-0063794 reduced tumor-initiating cell frequency by 80% compared to monotherapy (p<0.001) [10]. This positions AZ7328 as a backbone for rational combination approaches rather than a standalone therapeutic.

Rationale for Targeting the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR pathway is dysregulated in >50% of human cancers through multiple mechanisms:

  • PIK3CA mutations (11-35% prevalence): Hotspot mutations (E542K, E545K, H1047R) constitutively activate PI3K, with highest frequencies in breast (35.7%), endometrial, and bladder cancers [3] [4].
  • PTEN loss (20-30% prevalence): Deletions or epigenetic silencing of this lipid phosphatase elevates PIP3 levels, promoting AKT membrane translocation. PTEN loss correlates with advanced disease in prostate and glioblastoma [4] [6].
  • AKT amplifications (e.g., AKT1-E17K): Rare but oncogenic in breast and colorectal cancers, exhibiting ligand-independent activation [3] [8].

Table 3: Prevalence of PI3K/AKT/mTOR Alterations in Human Cancers

Genetic AlterationKey Cancer TypesPrevalenceAZ7328 Relevance
PIK3CA mutationsBreast, Endometrial, Bladder, Colorectal11-35%Higher sensitivity in mutants [2][4]
PTEN loss/deletionGlioblastoma, Prostate, Melanoma20-30%Synergy with mTOR inhibitors [10]
AKT1/2/3 amplificationsBreast, Ovarian, Pancreatic2-8%Direct target inhibition [3][6]
FGFR3 mutationsBladder cancer40-60%Co-targeting rationale [1][7]

Pathway hyperactivation drives therapeutic resistance through:

  • Cross-talk with parallel pathways: Single-agent AZ7328 induces compensatory RAS/RAF/MEK/ERK signaling in PTEN-intact prostate models, diminishing cytotoxicity [10].
  • Metabolic adaptations: In FGFR3-mutant bladder cancers, mTOR inhibition by AZ7328 downregulates sterol regulatory element-binding protein 1 (SREBP1), suppressing cholesterol biosynthesis and sensitizing cells to lysosomal membrane destabilization [7].
  • Autophagic flux: Cancer cells exploit AZ7328-induced autophagy to recycle cellular components under metabolic stress, necessitating combination with autophagy inhibitors [1] [7].

These insights validate AZ7328 as a tool for precision oncology approaches, particularly in tumors with PIK3CA mutations or PTEN loss where AKT dependency is heightened. Ongoing clinical exploration focuses on biomarker-driven patient selection and rational combinations to overcome adaptive resistance mechanisms [4] [6] [8].

Properties

Product Name

AZ7328

Synonyms

AZ7328; AZ-7328; AZ 7328.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.